N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide
Description
Molecular Identification and Nomenclature
N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide exists under multiple systematic nomenclature systems, reflecting the complexity of its molecular structure. The compound is systematically identified as methyl 2-{[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate according to International Union of Pure and Applied Chemistry naming conventions. Alternative chemical names include methyl 2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate and methyl-[2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate].
The Chemical Abstracts Service registry system assigns this compound the identification number 1715016-75-3 for the racemic mixture, while specific enantiomers receive distinct registry numbers: 1838134-16-9 for the R-enantiomer and 1971007-89-2 for the S-enantiomer. The International Chemical Identifier Key for the racemic mixture is documented as PWEKNGSNNAKWBL-UHFFFAOYSA-N, with the R-enantiomer designated as PWEKNGSNNAKWBL-KRWDZBQOSA-N.
Molecular Formula and Structural Composition
The molecular formula for this compound is established as C19H27FN4O2 with a molecular weight of 362.5 grams per mole. The structural composition incorporates nineteen carbon atoms, twenty-seven hydrogen atoms, one fluorine atom, four nitrogen atoms, and two oxygen atoms, creating a complex three-dimensional molecular architecture. The compound exhibits specific stereochemical properties due to the presence of chiral centers within its molecular framework.
Structural Architecture and Functional Groups
The molecular architecture of this compound is constructed around an indole core structure, which serves as the central scaffold for the molecule. The indole ring system consists of a benzene ring fused to a pyrrole ring, providing a rigid planar framework that influences the overall molecular geometry. The 1-position of the indole ring is substituted with a linear five-carbon chain terminated with a fluorine atom, creating a 5-fluoropentyl substituent that extends from the nitrogen atom of the indole ring.
The 3-position of the indole core features an amide linker that connects to a complex branched substituent group. This amide functionality involves a carbonyl group directly attached to the indole ring at the 3-position, with the nitrogen atom of the amide further substituted with a 1-methoxy-3,3-dimethyl-1-oxobutan-2-yl group. The presence of the methoxy group introduces an ester functionality into the molecule, while the dimethyl substitution creates significant steric bulk around the chiral center.
Stereochemical Properties and Isomerism
This compound exhibits stereochemical complexity due to the presence of a chiral center within the branched carboxamide substituent. The compound exists as two distinct enantiomers, designated as R and S configurations, which possess identical physical and chemical properties except for their interaction with plane-polarized light. These optical isomers demonstrate different three-dimensional spatial arrangements while maintaining the same molecular connectivity pattern.
The stereochemical designation of the compound follows established nomenclature conventions, with specific Chemical Abstracts Service registry numbers assigned to each enantiomeric form. The R-enantiomer receives the registry number 1838134-16-9, while the S-enantiomer is designated as 1971007-89-2. The racemic mixture, containing equal proportions of both enantiomers, is assigned the registry number 1715016-75-3.
Analytical Characterization Methods
The structural characterization of this compound employs multiple analytical techniques to confirm molecular identity and purity. Gas chromatography-mass spectrometry represents a primary analytical method for compound identification, utilizing specific fragmentation patterns characteristic of the indole-3-carboxamide structural framework. High-resolution mass spectrometry techniques provide precise molecular weight determination and elemental composition confirmation.
Nuclear magnetic resonance spectroscopy serves as a fundamental tool for structural elucidation, with both proton and carbon-13 nuclear magnetic resonance spectroscopy applied to powder samples and plant materials containing the compound. Liquid chromatography-tandem mass spectrometry methods enable sensitive detection and quantification in complex matrices, particularly for forensic applications. Ultra-high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry provides enhanced analytical sensitivity and specificity for compound identification.
Physical Properties and Molecular Characteristics
The compound exhibits specific physical properties that reflect its molecular structure and intermolecular interactions. This compound is supplied as a neat solid with a purity specification of greater than or equal to 98 percent. The material demonstrates stability characteristics that allow for long-term storage at minus 20 degrees Celsius, with stability maintained for a minimum of three years under appropriate storage conditions.
Properties
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O2/c1-20(2,3)17(18(22)25)23-19(26)15-13-24(12-8-4-7-11-21)16-10-6-5-9-14(15)16/h5-6,9-10,13,17H,4,7-8,11-12H2,1-3H3,(H2,22,25)(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZSOCZDFSHNCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401130575 | |
| Record name | N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1863065-82-0 | |
| Record name | N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1863065-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-ADBICA, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1863065820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-ADBICA, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYH3QOU6FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro ADBICA involves the introduction of a fluorine atom to the terminal carbon of the pentyl group in ADBICA. The general synthetic route includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis or other suitable methods.
Introduction of the Fluoropentyl Chain: The fluoropentyl chain is introduced via a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the pentyl chain.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the indole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of 5-fluoro ADBICA follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro ADBICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: 5-Fluoro ADBICA is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies .
Biology: In biological research, 5-fluoro ADBICA is studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways .
Medicine: While not approved for medical use, 5-fluoro ADBICA is investigated for its potential therapeutic applications, including pain management and anti-inflammatory effects .
Industry: The compound is used in the development of new synthetic cannabinoids and related products for research purposes .
Mechanism of Action
5-Fluoro ADBICA exerts its effects by acting as a potent agonist at the CB1 and CB2 receptors in the human endocannabinoid system. These receptors are primarily found in the central and peripheral nervous systems, as well as in the immune system . The binding of 5-fluoro ADBICA to these receptors leads to the activation of various signaling pathways, resulting in psychoactive and physiological effects similar to those of THC .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural and functional differences between 5-fluoro ABICA and related synthetic cannabinoids:
Key Observations:
Core Structure Differences: Indole vs. Indazole: Indazole-based compounds (e.g., ADB-BUTINACA) often exhibit altered metabolic stability compared to indole derivatives like 5-fluoro ABICA . Fluorinated Chains: The 5-fluoropentyl group in 5-fluoro ABICA and 5F-MDMB-PICA enhances receptor binding and resistance to enzymatic degradation compared to non-fluorinated analogs (e.g., ADB-BUTINACA) .
Pharmacological Activity: 5F-MDMB-PICA: The methyl ester group in its carboxamide side chain increases CB1 receptor potency compared to 5-fluoro ABICA, as observed in in vitro assays .
Legal and Regulatory Status :
Clinical and Forensic Relevance
- Toxicity : Case studies link 5-fluoro ABICA to adverse effects such as tachycardia and seizures, consistent with CB1 overstimulation .
Biological Activity
N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide, commonly referred to as 5F-ADB or 5F-PB-22, is a synthetic cannabinoid that has garnered attention for its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 361.45 g/mol
- CAS Registry Number : 1863065-82-0
5F-ADB functions primarily as a potent agonist of the cannabinoid receptors, particularly CB1 and CB2. Its structural similarity to Δ9-tetrahydrocannabinol (THC) allows it to bind effectively to these receptors, eliciting a range of physiological responses. The compound's activity can be measured using various assays:
- GTP Binding Assay : This assay evaluates the ability of the compound to stimulate G-protein-mediated pathways.
- cAMP Accumulation Assay : Measures the inhibition of adenylyl cyclase activity through CB1 receptor activation.
- In Vivo Functional Assays : Such as the Mouse Tetrad Test, which assesses locomotor activity, analgesia, hypothermia, and catalepsy.
Biological Activity
The biological effects of 5F-ADB are diverse and include:
- Analgesic Properties : Exhibits pain-relieving effects through modulation of pain pathways in the central nervous system.
- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation by acting on immune cells via CB2 receptors.
- Psychoactive Effects : Similar to THC, it can induce euphoria, relaxation, and altered sensory perception.
Case Study 1: Toxicological Profile
A study reported adverse events associated with synthetic cannabinoids like 5F-ADB. Patients exhibited symptoms such as tachycardia, hypertension, and psychosis following use. The toxicological profile indicated a significant risk for severe intoxication compared to natural cannabinoids .
Case Study 2: Efficacy in Pain Management
Research has shown that synthetic cannabinoids can provide analgesic effects in chronic pain models. In one study, mice treated with 5F-ADB displayed reduced pain sensitivity compared to control groups. This suggests a potential role for 5F-ADB in pain management therapies .
Case Study 3: Impact on Mental Health
Another investigation focused on the psychological effects of synthetic cannabinoids. Users reported heightened anxiety and paranoia after consumption of products containing 5F-ADB. The study highlighted the need for caution when using synthetic cannabinoids due to their unpredictable effects on mental health .
Data Table: Biological Activity Summary
| Biological Activity | Mechanism | Observed Effects |
|---|---|---|
| Analgesic | CB1 Agonism | Pain relief |
| Anti-inflammatory | CB2 Agonism | Reduced inflammation |
| Psychoactive | CB1 Agonism | Euphoria, altered perception |
| Toxicity | Non-specific | Tachycardia, hypertension |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for synthesizing N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide, and what are the critical reaction conditions?
- Answer : A one-pot, two-step solution-phase synthesis is commonly employed for indole-3-carboxamide derivatives. The protocol involves:
SNAr reaction : Reacting 2-halonitrobenzene derivatives with cyanoacetamides under basic conditions to form intermediates like 2-cyano-2-(2-nitrophenyl)acetamide .
Reductive cyclization : Using hydrogenation or catalytic reduction to generate the indole core.
Key conditions include temperature control (e.g., 60–80°C for SNAr), solvent selection (DMF or THF), and purification via Combiflash chromatography (e.g., 0–30% ethyl acetate in hexane) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and how are data interpreted?
- Answer :
- <sup>1</sup>H/</sup><sup>13</sup>C NMR : Assign peaks using 2D techniques (zqs-COSY, HMBC) to resolve overlapping signals. For example, the 5-fluoropentyl side chain shows distinct <sup>19</sup>F coupling in <sup>1</sup>H NMR (δ 4.43–4.35 ppm, J = 6.4 Hz) .
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> calculated vs. observed mass accuracy < 2 ppm) .
- Elemental analysis : Validate purity (e.g., C, H, N percentages within 0.3% of theoretical values) .
Q. What preliminary biological screening approaches are used to assess the activity of this compound?
- Answer : In vitro assays include:
- Hyperlipidemia models : Triton WR-1339-induced hyperlipidemia in rats to evaluate lipid-lowering activity, with dose-response curves (e.g., 10–50 mg/kg) .
- Enzyme inhibition : Microsomal triglyceride transport protein (gMTP) inhibition assays, measuring IC50 values via fluorescence polarization .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., ambiguous HMBC correlations) be resolved during structural elucidation?
- Answer :
2D NMR refinement : Use NOESY or ROESY to confirm spatial proximity of protons (e.g., distinguishing fluoropentyl vs. dimethylpropyl substituents) .
Isotopic labeling : Introduce <sup>15</sup>N or <sup>13</sup>C labels in the aminocarbonyl group to track coupling patterns .
Computational modeling : Compare experimental <sup>13</sup>C shifts with DFT-calculated values (e.g., using ACD/Labs Percepta) to validate assignments .
Q. What strategies optimize the yield of the 5-fluoropentyl side chain during alkylation?
- Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventional) while maintaining >85% yield .
- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems (water/CH2Cl2) to enhance alkylation efficiency .
- Table : Comparison of alkylation conditions:
| Method | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional | DMF | None | 65 | |
| Microwave | DMF | TBAB | 91 | |
| Phase-transfer | CH2Cl2/H2O | TBAB | 88 |
Q. How do structural modifications (e.g., fluoropentyl chain length) influence binding affinity in target proteins?
- Answer : Structure-activity relationship (SAR) studies show:
- Fluorine position : 5-fluoropentyl enhances metabolic stability vs. non-fluorinated analogs (t1/2 increased by 3-fold in liver microsomes) .
- Side chain length : Pentyl > butyl > propyl for CB1 receptor affinity (Ki = 12 nM vs. 45 nM for butyl) .
- Steric effects : 2,2-Dimethylpropyl in the aminocarbonyl group reduces off-target binding (e.g., 10-fold selectivity over CB2) .
Q. What methods address discrepancies between in vitro and in vivo efficacy data for this compound?
- Answer :
- Pharmacokinetic profiling : Measure bioavailability (e.g., oral vs. IV administration) and tissue distribution using LC-MS/MS .
- Metabolite identification : Incubate with liver microsomes + NADPH to detect oxidative metabolites (e.g., hydroxylation at the indole C-5 position) .
- Dose recalibration : Adjust in vivo doses based on plasma protein binding (e.g., >95% bound in rodents requires higher doses) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
